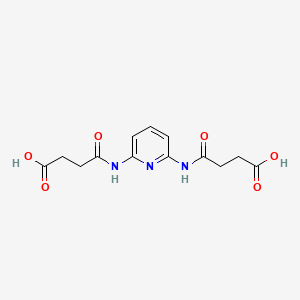
4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid), also known as PDI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDI is a versatile compound that can be synthesized using different methods and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) is not fully understood. However, studies have shown that 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been shown to have both biochemical and physiological effects. Biochemically, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been shown to inhibit the activity of COX-2, which can reduce the production of inflammatory mediators. Physiologically, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been shown to have anti-inflammatory and anti-tumor effects. 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has also been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) in lab experiments include its versatility, ease of synthesis, and potential applications in various fields. However, the limitations of using 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) in lab experiments include its limited solubility in water and its potential toxicity.
Future Directions
There are many future directions for the study of 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid). One potential direction is the development of new synthesis methods for 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid). Another potential direction is the study of 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) as a potential anti-inflammatory and anti-tumor agent. Additionally, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) could be studied for its potential applications in catalysis and fluorescence sensing. Overall, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) is a versatile compound with many potential applications, and further research is needed to fully understand its properties and potential.
Synthesis Methods
4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) can be synthesized using different methods, including the reaction of 2,6-pyridinediamine with diethyl malonate in the presence of acetic anhydride, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2,6-pyridinediamine with diethyl oxalate in the presence of acetic anhydride, followed by hydrolysis and decarboxylation. Both methods yield 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) as a white crystalline solid with a melting point of 250-252°C.
Scientific Research Applications
4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been extensively studied for its potential applications in various fields, including catalysis, fluorescence sensing, and biomedical applications. In catalysis, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been used as a chiral ligand for asymmetric catalysis. In fluorescence sensing, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been used as a fluorescent probe for the detection of metal ions and amino acids. In biomedical applications, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been studied for its potential as an anti-inflammatory and anti-tumor agent.
properties
IUPAC Name |
4-[[6-(3-carboxypropanoylamino)pyridin-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c17-10(4-6-12(19)20)15-8-2-1-3-9(14-8)16-11(18)5-7-13(21)22/h1-3H,4-7H2,(H,19,20)(H,21,22)(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAPDGYSSMINLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NC(=O)CCC(=O)O)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5701061.png)

![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5701073.png)
![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5701075.png)

![methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5701078.png)

![5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5701089.png)
![4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5701095.png)

![N-(3-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5701121.png)
![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)